6-Methoxypyridine-2-carbaldehyde

Description

The exact mass of the compound 6-Methoxypyridine-2-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methoxypyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxypyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

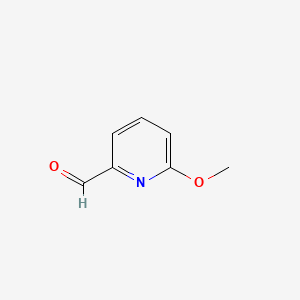

Structure

3D Structure

Properties

IUPAC Name |

6-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7-4-2-3-6(5-9)8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNWTNODZDSPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10489468 | |

| Record name | 6-Methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54221-96-4 | |

| Record name | 6-Methoxy-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54221-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 6-Methoxypyridine-2-carbaldehyde

CAS Number: 54221-96-4

This technical guide provides a comprehensive overview of 6-Methoxypyridine-2-carbaldehyde, a key heterocyclic building block for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

6-Methoxypyridine-2-carbaldehyde, also known as 2-Formyl-6-methoxypyridine, is a substituted pyridine derivative with the chemical formula C₇H₇NO₂.[1][2] Its unique structure, featuring both an aldehyde and a methoxy group on the pyridine ring, makes it a valuable intermediate in organic synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of 6-Methoxypyridine-2-carbaldehyde.

| Property | Value | Reference |

| CAS Number | 54221-96-4 | [1][2] |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [2] |

| Appearance | Clear yellow to orange to brown liquid | [1] |

| Boiling Point | 103-104 °C at 20 mmHg | |

| Density | 1.140 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5280-1.5340 | [1] |

| InChI Key | YDNWTNODZDSPNZ-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC=CC(C=O)=N1 | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton (highly deshielded), the methoxy group protons, and the protons on the pyridine ring. The coupling patterns of the aromatic protons would be indicative of their relative positions.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the aldehyde, the methoxy carbon, and the carbons of the pyridine ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group (typically around 1700 cm⁻¹). Bands corresponding to C-O stretching of the methoxy group and C=N and C=C stretching of the pyridine ring will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group or the methoxy group.

Synthesis and Reactivity

Synthetic Approach

The synthesis of 6-Methoxypyridine-2-carbaldehyde can be achieved through various synthetic routes. A common strategy involves the oxidation of the corresponding alcohol, (6-methoxypyridin-2-yl)methanol. Another approach is the formylation of a suitable 6-methoxypyridine precursor.

A general experimental workflow for the synthesis of pyridine aldehydes involves the palladium-catalyzed formylation of aryl halides using a hydride donor.

Key Reactions

The aldehyde functional group in 6-Methoxypyridine-2-carbaldehyde is highly reactive and participates in a variety of chemical transformations, including:

-

Reductive Amination: Reaction with amines in the presence of a reducing agent to form substituted aminomethylpyridines.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Condensation Reactions: Aldol and Knoevenagel condensations to form α,β-unsaturated carbonyl compounds.

-

Oxidation: Conversion to the corresponding carboxylic acid, 6-methoxypyridine-2-carboxylic acid.

-

Reduction: Conversion to the corresponding alcohol, (6-methoxypyridin-2-yl)methanol.

Applications in Research and Drug Development

6-Methoxypyridine-2-carbaldehyde is a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, particularly in oncology.

Synthesis of Thiosemicarbazone Derivatives

A significant application of this compound is in the synthesis of thiosemicarbazone derivatives. These derivatives have been investigated for their potential as anti-tumor agents. The general synthetic scheme involves the condensation of 6-Methoxypyridine-2-carbaldehyde with a substituted thiosemicarbazide.

Role in Signaling Pathways

While 6-Methoxypyridine-2-carbaldehyde itself is not directly implicated in specific signaling pathways, its derivatives, such as the aforementioned thiosemicarbazones, can exert their biological effects by modulating various cellular processes. For instance, some thiosemicarbazones are known to chelate metal ions and inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, thereby leading to cell cycle arrest and apoptosis in cancer cells. The broader context of pyridine-containing compounds in drug development includes their role as inhibitors of enzymes like HMG-CoA reductase.[3]

Experimental Protocols

General Protocol for the Synthesis of Pyridine-2-carbaldehyde Derivatives

The following is a general procedure for the palladium-catalyzed formylation of an aryl halide, which can be adapted for the synthesis of 6-Methoxypyridine-2-carbaldehyde from 2-halo-6-methoxypyridine.

Materials:

-

Aryl halide (e.g., 2-Bromo-6-methoxypyridine) (1.0 equiv)

-

tert-Butyl isocyanide (1.2 equiv)

-

Sodium formate (2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.045 equiv)

-

1,2-Bis(diphenylphosphino)ethane (dppe) (0.09 equiv)

-

Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

-

To a sealed tube, add the aryl halide, tert-butyl isocyanide, sodium formate, Pd(OAc)₂, and dppe.

-

Add anhydrous DMSO to the mixture.

-

Stir the mixture at 120 °C under a nitrogen atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.

General Protocol for the Synthesis of Thiosemicarbazone Derivatives

Materials:

-

6-Methoxypyridine-2-carbaldehyde (1.0 equiv)

-

Substituted thiosemicarbazide (1.0 equiv)

-

Ethanol

-

Catalytic amount of acetic acid

Procedure:

-

Dissolve 6-Methoxypyridine-2-carbaldehyde in ethanol in a round-bottom flask.

-

Add a solution of the substituted thiosemicarbazide in ethanol to the flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Safety Information

6-Methoxypyridine-2-carbaldehyde is a chemical that should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause an allergic skin reaction.

-

May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

If swallowed, call a poison center or doctor if you feel unwell.

-

If on skin, wash with plenty of soap and water.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This technical guide is intended for informational purposes for qualified individuals and should not be used as a substitute for professional judgment and expertise. Always follow appropriate laboratory safety protocols.

References

In-Depth Technical Guide: 6-Methoxypyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and relevant experimental data for 6-Methoxypyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and organic synthesis.

Physicochemical Properties

6-Methoxypyridine-2-carbaldehyde, also known as 6-methoxypicolinaldehyde, is a substituted pyridine derivative. Its core structure, featuring a methoxy group and an aldehyde functional group on the pyridine ring, makes it a versatile reagent for the synthesis of more complex molecules.

| Property | Value |

| Molecular Weight | 137.14 g/mol [1][2][3] |

| Molecular Formula | C₇H₇NO₂[1][2][3] |

| CAS Number | 54221-96-4[1][2][4] |

| Boiling Point | 103-104 °C at 20 mmHg[2][5] |

| Density | 1.140 g/mL at 25 °C[2][5] |

| Refractive Index | n20/D 1.527 - 1.532[1][2] |

| IUPAC Name | 6-methoxypyridine-2-carbaldehyde[4] |

| Synonyms | 2-Formyl-6-methoxypyridine, 6-Methoxypicolinaldehyde[2][4] |

Experimental Protocols

A common application of 6-Methoxypyridine-2-carbaldehyde is its use as a precursor in condensation reactions to form more complex heterocyclic systems. One such example is its reaction with a ketone in the presence of a base to yield an α,β-unsaturated ketone, a key intermediate in many synthetic pathways.

Example Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes a general procedure for the base-catalyzed condensation of 6-Methoxypyridine-2-carbaldehyde with an acetophenone derivative.

Materials:

-

6-Methoxypyridine-2-carbaldehyde

-

Substituted Acetophenone (e.g., 4'-methylacetophenone)

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)

-

Stirring plate and magnetic stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolution: Dissolve 6-Methoxypyridine-2-carbaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with stirring.

-

Base Addition: Slowly add the aqueous NaOH solution dropwise to the cooled reaction mixture. The addition of the base acts as a catalyst.

-

Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Upon completion, the product often precipitates from the reaction mixture. If not, the mixture can be poured into cold water to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then a minimal amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of a derivative from 6-Methoxypyridine-2-carbaldehyde.

Caption: Synthetic workflow for a chalcone derivative.

References

A Comprehensive Technical Guide to the Physical Properties of 6-Methoxypyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridine-2-carbaldehyde is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique structural features, combining a pyridine ring with methoxy and aldehyde functional groups, make it a versatile building block for the construction of more complex molecular architectures. This technical guide provides an in-depth overview of the core physical properties of 6-Methoxypyridine-2-carbaldehyde, along with detailed experimental protocols for their determination and a plausible synthetic route.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 6-Methoxypyridine-2-carbaldehyde is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | |

| Appearance | Clear yellow to orange to brown liquid | [1] |

| Boiling Point | 103-104 °C at 20 mmHg | |

| Density | 1.140 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.532 | |

| Flash Point | 81 °C (closed cup) | |

| CAS Number | 54221-96-4 |

Experimental Protocols

The following sections detail the experimental methodologies for the determination of the key physical properties of 6-Methoxypyridine-2-carbaldehyde.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a liquid, a micro-boiling point determination is a suitable method.

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or oil bath)

-

Mineral oil or silicone oil

Procedure:

-

A small amount of 6-Methoxypyridine-2-carbaldehyde (a few drops) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the opening of the test tube.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Water bath set to 25 °C

-

Thermometer

Procedure:

-

The clean and dry pycnometer is weighed accurately on an analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a water bath at 25 °C until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the outside is dried. The pycnometer filled with water is weighed (m₂).

-

The pycnometer is emptied, dried thoroughly, and then filled with 6-Methoxypyridine-2-carbaldehyde.

-

The filled pycnometer is brought to 25 °C in the water bath, the volume is adjusted, and the outside is dried. The pycnometer filled with the sample is weighed (m₃).

-

The density of the sample is calculated using the following formula: Density = (m₃ - m₁) / ((m₂ - m₁) / density of water at 25 °C)

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (20 °C)

-

Dropper

-

Ethanol and distilled water for cleaning

Procedure:

-

The prisms of the Abbe refractometer are cleaned with ethanol and then distilled water, and dried.

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of 6-Methoxypyridine-2-carbaldehyde are placed on the lower prism using a dropper.

-

The prisms are closed and the instrument is allowed to equilibrate to 20 °C, maintained by the circulating water bath.

-

The light source is switched on, and the handwheel is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

Determination of Solubility (Qualitative)

A general procedure for qualitatively assessing the solubility of an organic liquid in various solvents.

Apparatus:

-

Small test tubes

-

Stirring rod

-

Various solvents (e.g., water, ethanol, diethyl ether, hexane, toluene)

Procedure:

-

Approximately 0.1 mL of 6-Methoxypyridine-2-carbaldehyde is placed in a small test tube.

-

About 1 mL of the chosen solvent is added to the test tube.

-

The mixture is agitated or stirred thoroughly.

-

Observations are made to determine if the compound dissolves completely (miscible), partially, or not at all (immiscible).

-

Based on the principle of "like dissolves like," 6-Methoxypyridine-2-carbaldehyde, being a polar molecule due to the presence of the pyridine ring, methoxy group, and aldehyde group, is expected to be soluble in polar organic solvents such as ethanol and diethyl ether, and likely to have limited solubility in nonpolar solvents like hexane. Its solubility in water is expected to be moderate.

Synthesis of 6-Methoxypyridine-2-carbaldehyde

A plausible and commonly employed synthetic route to 6-Methoxypyridine-2-carbaldehyde involves the lithiation of a suitable precursor followed by formylation. A representative protocol is outlined below, starting from 2-bromo-6-methoxypyridine.

Reaction Scheme:

A plausible synthetic route for 6-Methoxypyridine-2-carbaldehyde.

Experimental Protocol:

Materials:

-

2-Bromo-6-methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

A solution of 2-bromo-6-methoxypyridine in anhydrous THF is prepared in a dry, inert atmosphere-flushed round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium in hexanes is added dropwise to the cooled solution via a dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for an additional hour.

-

N,N-Dimethylformamide (DMF) is then added dropwise at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 6-Methoxypyridine-2-carbaldehyde can be purified by column chromatography on silica gel.

Logical Workflow for Property Determination

The determination of the physical properties of a novel or uncharacterized compound follows a logical progression.

Workflow for the characterization of 6-Methoxypyridine-2-carbaldehyde.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 6-Methoxypyridine-2-carbaldehyde, a key building block in modern organic synthesis. The tabulated data, coupled with the comprehensive experimental protocols, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided synthetic methodology and logical workflow for characterization further enhance the practical utility of this document. It is anticipated that this guide will facilitate the safe and effective use of 6-Methoxypyridine-2-carbaldehyde in various synthetic endeavors.

References

An In-depth Technical Guide to the Structure Elucidation of 6-Methoxypyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 6-methoxypyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document details the spectroscopic analysis and provides relevant experimental protocols to facilitate its unambiguous identification and characterization.

Chemical Structure and Properties

6-Methoxypyridine-2-carbaldehyde possesses a pyridine ring substituted with a methoxy group at the 6-position and a carbaldehyde (formyl) group at the 2-position. This substitution pattern imparts specific chemical reactivity and spectroscopic characteristics that are crucial for its identification.

Table 1: Physicochemical Properties of 6-Methoxypyridine-2-carbaldehyde

| Property | Value |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| CAS Number | 54221-96-4 |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 103-104 °C at 20 mmHg |

| Density | 1.140 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.532 |

Spectroscopic Data for Structure Confirmation

The structural confirmation of 6-methoxypyridine-2-carbaldehyde is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected chemical shifts (δ) in ppm and their assignments for 6-methoxypyridine-2-carbaldehyde are presented in Table 2.

Table 2: ¹H NMR Spectroscopic Data for 6-Methoxypyridine-2-carbaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.90 | Singlet | 1H | H-7 (Aldehyde) |

| ~7.80 | Triplet | 1H | H-4 |

| ~7.45 | Doublet | 1H | H-3 |

| ~7.00 | Doublet | 1H | H-5 |

| ~3.95 | Singlet | 3H | H-8 (Methoxy) |

Note: Predicted values based on typical chemical shifts for similar structures. The exact values may vary depending on the solvent and experimental conditions.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The aldehyde carbon is typically found significantly downfield.

Table 3: ¹³C NMR Spectroscopic Data for 6-Methoxypyridine-2-carbaldehyde

| Chemical Shift (δ, ppm) | Assignment |

| 193.0 | C-7 (Aldehyde) |

| 164.0 | C-6 |

| 152.0 | C-2 |

| 139.0 | C-4 |

| 119.0 | C-3 |

| 110.0 | C-5 |

| 54.0 | C-8 (Methoxy) |

Note: These values are typical for this class of compound and serve as a guide for spectral interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for 6-methoxypyridine-2-carbaldehyde are summarized in Table 4.

Table 4: Key Infrared Absorption Frequencies for 6-Methoxypyridine-2-carbaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretch (methoxy) |

| ~2850-2750 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, 1470 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| ~1250 | Strong | C-O-C stretch (asymmetric) |

| ~1030 | Strong | C-O-C stretch (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 5: Expected Mass Spectrometry Fragmentation for 6-Methoxypyridine-2-carbaldehyde

| m/z | Ion |

| 137 | [M]⁺ (Molecular ion) |

| 136 | [M-H]⁺ |

| 108 | [M-CHO]⁺ |

| 94 | [M-CHO-CH₂]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Experimental Protocols

Detailed experimental procedures are essential for the reliable synthesis and characterization of 6-methoxypyridine-2-carbaldehyde.

Synthesis of 6-Methoxypyridine-2-carbaldehyde

A common synthetic route involves the oxidation of the corresponding alcohol, 6-methoxypyridin-2-yl)methanol.

Experimental Protocol:

-

To a stirred solution of (6-methoxypyridin-2-yl)methanol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add Dess-Martin periodinane (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture vigorously for 15 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 6-methoxypyridine-2-carbaldehyde.

Spectroscopic Characterization

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.

3.2.2. Infrared Spectroscopy

-

Sample Preparation: A thin film of the liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

Data Acquisition: Obtain the mass spectrum over a suitable m/z range (e.g., 50-500).

Logical Workflow for Structure Elucidation

The process of elucidating the structure of 6-methoxypyridine-2-carbaldehyde follows a logical progression of experiments and data analysis.

Caption: Workflow for the structure elucidation of 6-Methoxypyridine-2-carbaldehyde.

This in-depth guide provides the necessary information for the unambiguous identification and characterization of 6-methoxypyridine-2-carbaldehyde. The combination of detailed spectroscopic data and experimental protocols will be a valuable resource for researchers in the fields of chemistry and drug development.

An In-depth Technical Guide to 2-Formyl-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Formyl-6-methoxypyridine (also known as 6-Methoxy-2-pyridinecarboxaldehyde). This versatile compound serves as a crucial intermediate in various fields, including pharmaceutical development and materials science.

Core Chemical Properties

2-Formyl-6-methoxypyridine is a pyridine derivative characterized by the presence of a formyl (-CHO) group at the 2-position and a methoxy (-OCH3) group at the 6-position. The methoxy group, in particular, enhances the compound's reactivity and solubility, making it a valuable building block in organic synthesis.[1]

Physicochemical Data

The following table summarizes the key quantitative properties of 2-Formyl-6-methoxypyridine.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1][2] |

| CAS Number | 54221-96-4 | [1][2] |

| Appearance | Liquid | [1][2] |

| Color | Yellow | [2] |

| Boiling Point | 103-104 °C at 20 mmHg | [3][4] |

| Density | 1.140 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.532 | [3][4] |

| Flash Point | 81 °C (177.8 °F) - closed cup | |

| Purity | ≥ 97% | [2][3][4] |

Structural Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 6-methoxypyridine-2-carbaldehyde | [2] |

| SMILES | COC1=CC=CC(=N1)C=O | [2] |

| InChI | 1S/C7H7NO2/c1-10-7-4-2-3-6(5-9)8-7/h2-5H,1H3 | [3][4] |

| InChI Key | YDNWTNODZDSPNZ-UHFFFAOYSA-N | [2][3][4] |

| Synonyms | 2-Methoxy-6-pyridinecarboxaldehyde, 6-Methoxypicolinaldehyde, 6-Methoxy-pyridine-2-carbaldehyde | [1][2] |

Reactivity and Applications

The chemical structure of 2-Formyl-6-methoxypyridine, featuring an aldehyde and a methoxy-substituted pyridine ring, dictates its reactivity and wide-ranging applications.

Chemical Reactivity

The aldehyde functional group is the primary site of reactivity, readily participating in reactions such as:

-

Condensation Reactions: It can react with amines and other nucleophiles to form Schiff bases and other complex molecular architectures.[1]

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

-

Reduction: The aldehyde can be reduced to a hydroxymethyl group.

The pyridine ring itself can undergo various transformations, and the methoxy group influences the regioselectivity of these reactions.

Key Applications

2-Formyl-6-methoxypyridine is a key intermediate in several areas of research and development:

-

Pharmaceutical Synthesis: It is an important building block in the synthesis of pharmaceutical agents, with some derivatives being explored for their potential in treating neurological disorders.[1] The broader class of pyridinecarboxaldehydes is used to create thiosemicarbazones with antitumor activity.[5]

-

Ligand Development: The compound is utilized in creating ligands for metal complexes, which are essential in catalysis and materials science for enhancing reaction efficiency.[1]

-

Materials Science: It has shown potential in the preparation of advanced materials and coatings due to its ability to participate in the formation of complex molecular structures.[1]

-

Biochemical Research: It is employed in studies related to enzyme inhibition and receptor binding, contributing to drug discovery efforts.[1]

-

Flavor and Fragrance Industry: There is an exploration of its use in developing unique aromatic properties for flavoring agents and fragrances.[1]

Caption: Logical relationship of 2-Formyl-6-methoxypyridine's properties and applications.

Experimental Protocols

Synthesis of 2-Formyl-6-methoxypyridine

A common method for the synthesis of pyridine-2-carboxaldehydes involves the oxidation of the corresponding 2-methylpyridine.[6] The following is a generalized experimental protocol for such a transformation.

Reaction: Oxidation of 2-methoxy-6-methylpyridine.

Reagents and Materials:

-

2-methoxy-6-methylpyridine (starting material)

-

An oxidizing agent (e.g., Selenium Dioxide, SeO₂)

-

An appropriate solvent (e.g., refluxing Toluene or Dioxane)[6]

-

Standard laboratory glassware for reflux and workup

-

Purification setup (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-6-methylpyridine in the chosen solvent.

-

Addition of Oxidant: Add the oxidizing agent (e.g., SeO₂) to the solution. The stoichiometry will depend on the specific oxidant and literature procedures.

-

Reflux: Heat the reaction mixture to reflux and maintain it for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any solid byproducts. The filtrate is then typically washed with water and/or a basic solution (like sodium bicarbonate) to remove acidic impurities. The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified, most commonly by silica gel column chromatography, to yield pure 2-Formyl-6-methoxypyridine.

Caption: Generalized workflow for the synthesis of 2-Formyl-6-methoxypyridine.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2-Formyl-6-methoxypyridine.

| Spectroscopy Type | Data Summary |

| ¹H NMR | Data available, but specific shifts are dependent on the solvent and instrument.[7] |

| ¹³C NMR | Data available, providing information on the carbon skeleton.[7] |

| Mass Spectrometry | Molecular Ion Peak (M⁺) expected at m/z ≈ 137.14, corresponding to the molecular weight. Fragmentation patterns would be characteristic of the aldehyde and methoxypyridine structure.[8][9] |

| Infrared (IR) Spectroscopy | Expected to show characteristic peaks for: C=O (aldehyde) stretching, C-O (methoxy) stretching, and aromatic C=C and C-H stretching. |

Safety and Handling

Appropriate safety precautions must be taken when handling 2-Formyl-6-methoxypyridine.

Hazard Identification

-

Signal Word: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H335: May cause respiratory irritation.

-

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Safety glasses or goggles.

-

Skin Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator (e.g., N95 dust mask).

Storage

-

Conditions: Store at 0-8°C.[1]

-

Storage Class: Combustible liquids (Storage Class Code 10).

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Methoxy-2-pyridinecarboxaldehyde 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 6-Methoxy-2-pyridinecarboxaldehyde 97 54221-96-4 [sigmaaldrich.com]

- 4. 6-Methoxy-2-pyridinecarboxaldehyde 97 54221-96-4 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masspec.scripps.edu [masspec.scripps.edu]

An In-depth Technical Guide to 6-Methoxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 6-methoxypyridine-2-carbaldehyde CAS Number: 54221-96-4 Synonyms: 6-Methoxypicolinaldehyde, 2-Formyl-6-methoxypyridine

This technical guide provides a comprehensive overview of 6-methoxypicolinaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its application as a precursor in the development of pharmacologically active compounds.

Core Data Presentation

The fundamental physicochemical properties of 6-methoxypicolinaldehyde are summarized in the table below, offering a clear reference for laboratory applications.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 103-104 °C at 20 mmHg | [4] |

| Density | 1.140 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.532 | [4] |

| Flash Point | 81 °C (closed cup) | [4] |

Synthesis and Experimental Protocols

6-Methoxypicolinaldehyde is a valuable intermediate in the synthesis of more complex molecules. While multiple synthetic routes may exist, a common approach involves the oxidation of the corresponding alcohol, 2-(hydroxymethyl)-6-methoxypyridine. The following is a representative experimental protocol for such a transformation.

Experimental Protocol: Oxidation of 2-(hydroxymethyl)-6-methoxypyridine

Objective: To synthesize 6-methoxypicolinaldehyde via the oxidation of 2-(hydroxymethyl)-6-methoxypyridine.

Materials:

-

2-(hydroxymethyl)-6-methoxypyridine

-

Manganese dioxide (activated)

-

Dichloromethane (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Celite or silica gel

Procedure:

-

A solution of 2-(hydroxymethyl)-6-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Activated manganese dioxide (MnO₂, ~10 eq) is added to the solution in portions at room temperature.

-

The resulting suspension is stirred vigorously at room temperature and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, the mixture is filtered through a pad of Celite or silica gel to remove the manganese salts. The filter cake is washed with additional DCM to ensure complete recovery of the product.

-

The combined organic filtrates are concentrated under reduced pressure to yield the crude 6-methoxypicolinaldehyde.

-

If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome: 6-methoxypicolinaldehyde is obtained as a colorless to light yellow liquid. The purity should be assessed by GC or NMR spectroscopy.

The workflow for this synthesis is illustrated in the diagram below.

Applications in Drug Development and Medicinal Chemistry

As a substituted pyridine derivative, 6-methoxypicolinaldehyde serves as a versatile building block in the synthesis of a variety of heterocyclic compounds with potential biological activity. The pyridine ring is a common scaffold in many approved drugs, and the presence of both an aldehyde and a methoxy group at the 2 and 6 positions, respectively, allows for diverse chemical modifications.

The aldehyde functionality can be readily transformed into other functional groups, such as amines via reductive amination, or used in condensation reactions to form larger, more complex structures. The methoxy group can influence the electronic properties of the pyridine ring and can also be a site for further chemical modification, such as demethylation to reveal a pyridone scaffold.

One documented application of 6-methoxypicolinaldehyde is in the synthesis of α-pyridoin derivatives, which have been investigated for their antioxidant properties. In this context, the aldehyde is a key reactant in the formation of the α-pyridoin structure.

The logical relationship of 6-methoxypicolinaldehyde as a building block is depicted in the following diagram.

References

An In-depth Technical Guide to the Core Properties and Structures of C7H7NO2 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, structures, and biological activities of the key isomers of the chemical formula C7H7NO2. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

The molecular formula C7H7NO2 represents a diverse group of aromatic isomers with significant roles in biochemistry, pharmacology, and industrial chemistry. These compounds, with a molar mass of approximately 137.14 g/mol , exhibit a wide range of physicochemical properties and biological activities stemming from the varied arrangements of their functional groups on a benzene or pyridine ring. The primary isomers discussed in this guide are the aminobenzoic acids, nitrotoluenes, phenyl carbamate, and pyridinecarboxylic acids. Understanding the distinct characteristics of each isomer is crucial for their application in drug design, synthesis of bioactive molecules, and as precursors in various chemical industries.

Physicochemical Properties of C7H7NO2 Isomers

The structural differences among the isomers of C7H7NO2 lead to distinct physicochemical properties that are critical for their handling, formulation, and biological interactions. A summary of these properties is presented in the tables below.

Aminobenzoic Acid Isomers

| Property | 2-Aminobenzoic Acid (Anthranilic Acid) | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid (PABA) |

| IUPAC Name | 2-aminobenzoic acid | 3-aminobenzoic acid | 4-aminobenzoic acid |

| SMILES | C1=CC=C(C(=C1)C(=O)O)N | C1=CC(=CC(=C1)N)C(=O)O | C1=CC(=CC=C1C(=O)O)N |

| Melting Point (°C) | 146-148[1] | 178-180[2] | 187-189[3] |

| Boiling Point (°C) | Sublimes | 352.5 | 340 |

| Density (g/cm³) | 1.412 | 1.51[2] | 1.374[3] |

| Water Solubility | Moderately soluble | Slightly soluble[2] | Slightly soluble[4] |

| pKa (carboxyl) | 2.05 | 3.07[2] | 2.38 |

| pKa (amino) | 4.95 | 4.79[2] | 4.86 |

Nitrotoluene Isomers

| Property | 2-Nitrotoluene | 3-Nitrotoluene | 4-Nitrotoluene |

| IUPAC Name | 1-methyl-2-nitrobenzene | 1-methyl-3-nitrobenzene | 1-methyl-4-nitrobenzene |

| SMILES | CC1=C(C=CC=C1)--INVALID-LINK--[O-] | CC1=CC(=CC=C1)--INVALID-LINK--[O-] | CC1=CC=C([C=C1])--INVALID-LINK--[O-] |

| Melting Point (°C) | -9.3 (α-form), -2.9 (β-form)[5] | 16[5] | 51.63[6] |

| Boiling Point (°C) | 221.7[5] | 232.6[5] | 238.3[5] |

| Density (g/cm³) | 1.162 | 1.157 | 1.1038 (at 75 °C)[6] |

| Water Solubility | Low solubility | Insoluble[7] | Insoluble[8] |

Phenyl Carbamate

| Property | Phenyl Carbamate |

| IUPAC Name | phenyl carbamate |

| SMILES | C1=CC=C(C=C1)OC(=O)N |

| Melting Point (°C) | 149-152[9][10] |

| Boiling Point (°C) | 278.9 |

| Density (g/cm³) | ~1.2 |

| Water Solubility | Soluble[9][10] |

| pKa | 12.33 (predicted)[11] |

Pyridinecarboxylic Acid Isomers

| Property | 2-Pyridinecarboxylic Acid (Picolinic Acid) | 3-Pyridinecarboxylic Acid (Nicotinic Acid) | 4-Pyridinecarboxylic Acid (Isonicotinic Acid) |

| IUPAC Name | pyridine-2-carboxylic acid | pyridine-3-carboxylic acid | pyridine-4-carboxylic acid |

| SMILES | C1=CC=NC(=C1)C(=O)O | C1=CN=C(C=C1)C(=O)O | C1=CN=C(C=C1)C(=O)O |

| Melting Point (°C) | 136-138 | 236.6[12] | 315-319[13] |

| Boiling Point (°C) | Decomposes | Decomposes | 260 (at 20 hPa)[13] |

| Density (g/cm³) | 1.48 | 1.473 | 1.47 |

| Water Solubility (g/L) | High | 17[14] | 6[13] |

| pKa | 1.01, 5.32 | 2.07, 4.73 | 1.81, 4.89 |

Experimental Protocols: Synthesis of C7H7NO2 Isomers

Detailed methodologies for the synthesis of these isomers are crucial for their application in research and development.

Synthesis of 2-Aminobenzoic Acid (Anthranilic Acid) via Hofmann Rearrangement

This protocol describes the synthesis of anthranilic acid from phthalimide through a Hofmann rearrangement.

Materials:

-

Phthalimide

-

Sodium hydroxide (NaOH)

-

Bromine (Br2)

-

Concentrated hydrochloric acid (HCl)

-

Glacial acetic acid

-

Deionized water

Procedure:

-

Prepare a solution of sodium hypobromite by dissolving 8 g of NaOH in 30 ml of deionized water in an Erlenmeyer flask with magnetic stirring, cooled in an ice bath.[15]

-

Slowly add 6.5 g of bromine to the cold NaOH solution and stir until the color disappears.[15]

-

To this solution, add 5.9 g of finely divided phthalimide, followed by a solution of 5.5 g of NaOH in 20 ml of water.[15]

-

Remove the ice bath and allow the mixture to warm to approximately 70 °C, maintaining stirring for 10 minutes.[15]

-

Cool the reaction mixture in an ice bath and neutralize it by the dropwise addition of concentrated HCl.[15]

-

Add 5 ml of glacial acetic acid to precipitate the product.[15]

-

Isolate the crude anthranilic acid by vacuum filtration and wash with cold water.[15]

-

Recrystallize the product from hot water to obtain pure 2-aminobenzoic acid.[15]

Synthesis of 4-Aminobenzoic Acid (PABA) by Reduction of 4-Nitrobenzoic Acid

This method involves the catalytic hydrogenation of 4-nitrobenzoic acid.

Materials:

-

4-Nitrobenzoic acid

-

Raney nickel catalyst

-

Tetrahydrofuran (THF)

-

Sodium dodecyl sulfonate

-

Hydrogen gas

-

Activated carbon

Procedure:

-

In an autoclave, combine 38.0 g of 4-nitrobenzoic acid, 200 mL of water, 20 mL of THF, 0.4 g of sodium dodecyl sulfonate, and 1.9 g of Raney nickel.

-

Purge the autoclave with nitrogen three times, then fill with hydrogen to a pressure of 0.9 ± 0.1 MPa.

-

Heat the mixture to 100 ± 2 °C and maintain the reaction under pressure for 4 hours.

-

After cooling, filter to recover the catalyst.

-

Separate the aqueous and THF layers. The THF can be recovered by distillation.

-

To the aqueous mother liquor, add 1.5 g of activated carbon and decolorize by refluxing under a nitrogen atmosphere for 20 minutes.

-

Filter the hot solution, then cool to crystallize the product.

-

Collect the crystals by filtration and dry under vacuum at 80-85 °C to yield 4-aminobenzoic acid.

Synthesis of Nitrotoluene Isomers by Nitration of Toluene

A general procedure for the nitration of toluene to produce a mixture of nitrotoluene isomers.

Materials:

-

Toluene

-

Concentrated nitric acid (HNO3)

-

Concentrated sulfuric acid (H2SO4)

Procedure:

-

Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath.

-

Slowly add toluene dropwise to the stirred, cold nitrating mixture, maintaining the temperature between -10 °C and 30 °C.

-

After the addition is complete, continue stirring for a specified period to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice and separate the organic layer.

-

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then water again.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).

-

The individual isomers (ortho, meta, and para) can be separated by fractional distillation.

Synthesis of Phenyl Carbamate from Phenyl Chloroformate and an Amine

A general method for the synthesis of N-substituted phenyl carbamates.

Materials:

-

Primary or secondary amine

-

Phenyl chloroformate

-

Anhydrous solvent (e.g., THF, dichloromethane)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve the amine (1.0 equivalent) and the base (1.0-1.2 equivalents) in the anhydrous solvent under an inert atmosphere.[1]

-

Cool the mixture to 0 °C.[1]

-

Add phenyl chloroformate (1.1 equivalents) dropwise to the stirred amine solution.[1]

-

Allow the reaction to proceed at room temperature until completion, monitored by TLC.

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.[1]

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous salt.[1]

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[1]

Synthesis of Pyridinecarboxylic Acid Isomers

Picolinic Acid (2-Pyridinecarboxylic Acid) by Oxidation of α-Picoline:

-

In a flask, mix 50 g of α-picoline with 2500 ml of water.[2]

-

Add 90 g of potassium permanganate and heat on a steam bath until the purple color disappears (approx. 1 hour).[2]

-

Add a second 90 g portion of potassium permanganate and 500 ml of water, and continue heating until the color is gone (2-2.5 hours).[2]

-

Filter the hot solution to remove manganese dioxide and wash the precipitate with hot water.[2]

-

Concentrate the filtrate, acidify with concentrated HCl, and evaporate to dryness.[2]

-

Extract the solid residue with hot 95% ethanol.[2]

-

Pass dry hydrogen chloride gas through the ethanolic solution to precipitate picolinic acid hydrochloride.[2]

Nicotinic Acid (3-Pyridinecarboxylic Acid) by Oxidation of Nicotine:

-

Heat a mixture of nicotine with concentrated nitric acid.[14]

-

The resulting nicotinic acid nitrate is then converted to nicotinic acid.[14]

-

The crude nicotinic acid nitrate is dissolved in boiling water and treated with disodium phosphate to precipitate nicotinic acid upon cooling.[14]

-

The product is filtered and can be further purified by recrystallization from hot water.[14]

Isonicotinic Acid (4-Pyridinecarboxylic Acid) from 4-Methylpyridine:

-

Isonicotinic acid can be synthesized by the continuous oxidation of 4-methylpyridine using a vanadium pentoxide catalyst.

-

Alternatively, 4-picoline can be reacted with benzaldehyde to form 4-styryl pyridine, which is then oxidized with a strongly acidic oxidizing agent at 100-145 °C.[5]

Signaling Pathways and Biological Activity

The isomers of C7H7NO2 interact with various biological systems, and understanding their roles in signaling pathways is critical for drug development.

Aminobenzoic Acids

-

4-Aminobenzoic Acid (PABA): PABA is a precursor in the biosynthesis of folate in bacteria, a pathway essential for their growth and replication. This makes it a target for sulfonamide antibiotics, which act as competitive inhibitors of the enzyme dihydropteroate synthase. In humans, PABA has been shown to modulate neurotransmitter levels, particularly serotonin and dopamine. It also exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines. Furthermore, PABA possesses antioxidant capabilities by scavenging reactive oxygen species and can regulate nitric oxide signaling.

-

3-Aminobenzoic Acid: Recent studies have indicated that 3-aminobenzoic acid can enhance intestinal barrier function. It achieves this by upregulating the expression of tight junction proteins, such as claudin-1 and zonula occludens-1 (TJP1).

-

2-Aminobenzoic Acid (Anthranilic Acid): In yeast and other microorganisms, anthranilate is an intermediate in the tryptophan metabolism pathway.

References

- 1. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Crystal Structure and Biological Activity of 2-Hydroxyethylammonium Salt of p-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the mechanism of action of isopropyl N-phenyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 12. Dietary 3-aminobenzoic acid enhances intestinal barrier integrity and attenuates experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Methoxypyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxypyridine-2-carbaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical identity, physical properties, and key synthetic and reactive methodologies.

Core Compound Identifiers and Synonyms

6-Methoxypyridine-2-carbaldehyde is known by several names and is cataloged under various chemical identifiers. The following tables provide a structured summary of this information for easy reference.

Table 1: Synonyms for 6-Methoxypyridine-2-carbaldehyde

| Synonym | Source |

| 2-Formyl-6-methoxypyridine | --INVALID-LINK--[1] |

| 6-Methoxypicolinaldehyde | --INVALID-LINK--[2] |

| 6-Methoxy-2-pyridinecarboxaldehyde | --INVALID-LINK--[1] |

Table 2: Chemical Identifiers for 6-Methoxypyridine-2-carbaldehyde

| Identifier | Value | Source |

| CAS Number | 54221-96-4 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₇NO₂ | --INVALID-LINK--[3] |

| Molecular Weight | 137.14 g/mol | --INVALID-LINK--[3] |

| IUPAC Name | 6-methoxypyridine-2-carbaldehyde | --INVALID-LINK--[4] |

| InChI | 1S/C7H7NO2/c1-10-7-4-2-3-6(5-9)8-7/h2-5H,1H3 | --INVALID-LINK--[1] |

| InChIKey | YDNWTNODZDSPNZ-UHFFFAOYSA-N | --INVALID-LINK--[1] |

| SMILES | COC1=CC=CC(C=O)=N1 | --INVALID-LINK--[4] |

Quantitative Physicochemical Data

The physical and chemical properties of 6-Methoxypyridine-2-carbaldehyde are crucial for its handling, storage, and application in synthesis.

Table 3: Physicochemical Properties of 6-Methoxypyridine-2-carbaldehyde

| Property | Value | Conditions | Source |

| Boiling Point | 103-104 °C | at 20 mmHg | --INVALID-LINK--[1] |

| Density | 1.140 g/mL | at 25 °C | --INVALID-LINK--[1] |

| Refractive Index | n20/D 1.532 | at 20 °C | --INVALID-LINK--[1] |

| Appearance | Clear yellow to orange to brown liquid | --INVALID-LINK--[4] |

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and utilization of 6-Methoxypyridine-2-carbaldehyde. The following sections provide generalized protocols for its preparation and subsequent reactions based on established chemical principles.

Synthesis of 6-Methoxypyridine-2-carbaldehyde

A common method for the synthesis of 6-Methoxypyridine-2-carbaldehyde involves the oxidation of the corresponding methylpyridine.

Protocol 1: Oxidation of 2-Methyl-6-methoxypyridine

-

Materials: 2-Methyl-6-methoxypyridine, Selenium Dioxide (SeO₂), Dioxane, and a suitable workup solvent system (e.g., dichloromethane and water).

-

Procedure:

-

In a round-bottom flask, dissolve 2-Methyl-6-methoxypyridine in dioxane.

-

Add a stoichiometric amount of Selenium Dioxide to the solution.

-

Reflux the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 6-Methoxypyridine-2-carbaldehyde.

-

Key Reactions of 6-Methoxypyridine-2-carbaldehyde

The aldehyde functionality of 6-Methoxypyridine-2-carbaldehyde makes it a versatile substrate for various carbon-carbon bond-forming reactions.

Protocol 2: Wittig Reaction

The Wittig reaction is a widely used method to convert aldehydes into alkenes.

-

Materials: 6-Methoxypyridine-2-carbaldehyde, a suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium), and an anhydrous solvent (e.g., Tetrahydrofuran - THF).

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide.

-

In a separate flask, dissolve 6-Methoxypyridine-2-carbaldehyde in anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired alkene.

-

Protocol 3: Knoevenagel Condensation

The Knoevenagel condensation is an effective method for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.

-

Materials: 6-Methoxypyridine-2-carbaldehyde, an active methylene compound (e.g., malononitrile or diethyl malonate), a basic catalyst (e.g., piperidine or ammonium acetate), and a suitable solvent (e.g., ethanol or toluene).

-

Procedure:

-

Dissolve 6-Methoxypyridine-2-carbaldehyde and the active methylene compound in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of the base.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.

-

If no precipitate forms, concentrate the solution and purify the product by recrystallization or column chromatography.

-

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a general workflow for the synthesis of 6-Methoxypyridine-2-carbaldehyde and its subsequent use in common synthetic transformations.

While 6-Methoxypyridine-2-carbaldehyde is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands, specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature. Its utility lies in its role as a versatile intermediate for the construction of more complex, biologically active molecules. The pyridine and methoxy functionalities can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Researchers in drug discovery utilize this and similar scaffolds to generate libraries of compounds for screening against various biological targets.

References

An In-depth Technical Guide to the Discovery and History of Pyridine-2-Carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of pyridine-2-carbaldehyde and its derivatives, with a particular focus on their roles in medicinal and coordination chemistry.

Introduction: The Emergence of a Versatile Scaffold

The story of pyridine-2-carbaldehyde and its derivatives is intrinsically linked to the broader history of pyridine chemistry. The pyridine ring, a heterocyclic aromatic compound, was first synthesized in 1876 by Sir William Ramsay.[1] This foundational discovery paved the way for the exploration of a vast landscape of pyridine-containing molecules. Pyridine-2-carbaldehyde, also known as 2-formylpyridine or picolinaldehyde, emerged as a critical building block, possessing both the aromaticity of the pyridine ring and the reactivity of an aldehyde functional group.[2] This unique combination has made it an invaluable precursor in the synthesis of a wide array of compounds with significant applications in pharmaceuticals and coordination chemistry.[2][3]

The Genesis of Pyridine-2-Carbaldehyde: A Historical Perspective

While the pyridine ring was known from the late 19th century, the first specific preparations of pyridine aldehydes were documented in the mid-20th century. One of the earliest methods for preparing pyridine aldehydes involved the condensation of the iodomethylate of α-picoline with p-nitrosodimethylaniline, followed by hydrolysis.[4] In 1954, Boekelheide and colleagues described a method for the preparation of 2- and 4-pyridine aldehydes by heating their N-oxides with acetic anhydride.[5] These early synthetic routes, though groundbreaking, often involved harsh conditions and produced modest yields.

Over the years, more efficient and scalable methods have been developed, with the oxidation of 2-methylpyridine (2-picoline) being a common strategy in modern syntheses.[2]

Key Derivatives and Their Historical Development

Among the vast number of derivatives synthesized from pyridine-2-carbaldehyde, the thiosemicarbazones have garnered the most significant attention, particularly for their biological activities.

The Rise of Thiosemicarbazones: From Antitubercular to Anticancer Agents

The medicinal journey of thiosemicarbazones began in the 1950s when they were first investigated for their antitubercular properties. This initial success spurred further research into their potential as therapeutic agents. A pivotal moment in the history of pyridine-2-carbaldehyde derivatives came in the mid-1950s with the first reports of their antitumor activity. These findings laid the groundwork for decades of research into the development of thiosemicarbazone-based anticancer drugs.

A significant breakthrough in this area is the development of Triapine® (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), which has undergone numerous clinical trials for the treatment of various cancers.[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of pyridine-2-carbaldehyde is essential for its application in synthesis and drug design.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NO | [2][7] |

| Molar Mass | 107.11 g/mol | [2] |

| Appearance | Colorless to yellow-brown oily liquid | [2] |

| Density | 1.126 g/mL | [2] |

| Melting Point | -21 to -22 °C | [8] |

| Boiling Point | 181 °C | [2] |

| Flash Point | 70 °C | [9] |

| Water Solubility | Miscible | [8] |

| Refractive Index | 1.536 (at 20 °C) | [8] |

Synthesis of Pyridine-2-Carbaldehyde and its Derivatives: Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of pyridine-2-carbaldehyde, a key thiosemicarbazone derivative, and a crucial precursor.

Synthesis of Pyridine-2-Carbaldehyde via Oxidation of 2-Picoline

This method involves the conversion of 2-methylpyridine (2-picoline) to 2-chloromethylpyridine, followed by hydrolysis to 2-pyridinemethanol, and subsequent oxidation to the aldehyde.

Step 1: Synthesis of 2-Chloromethylpyridine [10]

-

In a 250 mL three-necked flask, combine 2-picoline (33 g, 0.35 mol), 1,2-dichloroethane (125 mL), and benzamide (1.5 g, 12.3 mmol).

-

Heat the mixture to reflux.

-

Over a period of 1 hour, add trichloroisocyanuric acid (90 g, 0.38 mol).

-

Continue refluxing at 60°C for 3 hours, monitoring the reaction progress by thin-layer chromatography.

-

Once the reaction is complete, cool the mixture and filter.

-

Wash the filter residue with chloroform (2 x 100 mL) and combine the washings with the filtrate.

-

Wash the organic phase with a saturated sodium carbonate solution.

-

Separate the layers and extract the aqueous layer with chloroform (2 x 50 mL).

-

Combine the organic phases and evaporate the solvent under reduced pressure to yield 2-chloromethylpyridine.

Step 2 and 3: Hydrolysis and Oxidation to Pyridine-2-Carbaldehyde [10]

-

Hydrolyze the 2-chloromethylpyridine under alkaline conditions and elevated temperature to produce 2-pyridinemethanol.

-

Cool the 2-pyridinemethanol to -10 to 0°C in a suitable solvent (e.g., a halohydrocarbon) in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and potassium bromide as catalysts.

-

Add a 10% by weight solution of sodium hypochlorite as the oxidizing agent, maintaining the temperature between 10-25°C.

-

Upon completion of the reaction, work up the mixture to isolate pyridine-2-carbaldehyde.

Synthesis of Pyridine-2-Carbaldehyde Thiosemicarbazone

This protocol describes the condensation reaction between pyridine-2-carbaldehyde and thiosemicarbazide.

-

In a 50 mL flask, combine pyridine-2-carbaldehyde (0.5 mmol) and thiosemicarbazide (0.5 mmol) in 20 mL of ethanol.

-

Stir the mixture at 373 K (100 °C) for 30 minutes.

-

Cool the resulting mixture and recrystallize the solid product from ethanol to obtain pyridine-2-carbaldehyde thiosemicarbazone as a crystalline solid.

Synthesis of 3-Amino-2-Picoline

3-Amino-2-picoline is a key precursor for the synthesis of biologically active thiosemicarbazone derivatives such as Triapine®.

-

Various methods have been reported for the synthesis of 3-aminopyridines. One common approach is the reduction of the corresponding 3-nitropyridine.[11]

-

For 3-amino-2-picoline, this would involve the reduction of 3-nitro-2-picoline.

Biological and Chemical Applications

The primary applications of pyridine-2-carbaldehyde derivatives are in medicinal chemistry as anticancer and antimicrobial agents, and in coordination chemistry as versatile ligands.

Anticancer Activity

The anticancer properties of pyridine-2-carbaldehyde thiosemicarbazones are the most extensively studied. The following tables summarize the in vitro cytotoxic activity of selected derivatives against various cancer cell lines.

Table 1: IC₅₀ Values of Pyridine-2-Carbaldehyde Thiosemicarbazone Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| Pyridine-2-carbaldehyde thiosemicarbazone derivative | PC-3 (Prostate) | 18 | [6] |

| 4-Phenylthiazole derivative | PC-3 (Prostate) | Inactive | [6] |

| Pyridine-urea derivative 8e | VEGFR-2 | 3.93 | [12] |

| Pyridine-urea derivative 8n | VEGFR-2 | - | [12] |

| Chitosan pyridine-2-thiosemicarbazone (CSTSC series) | MDCK (Kidney) | 375-381 (µg/mL) | [13] |

| Chitosan pyridine-2-thiosemicarbazone (CSTSC series) | MCF-7 (Breast) | 281-355 (µg/mL) | [13] |

| Copper(II) Chitosan pyridine-2-thiosemicarbazone (Cu-CSTSC) | MDCK (Kidney) | 322-342 (µg/mL) | [13] |

| Copper(II) Chitosan pyridine-2-thiosemicarbazone (Cu-CSTSC) | MCF-7 (Breast) | 278-352 (µg/mL) | [13] |

| Benzodioxole-based thiosemicarbazone derivative 5 | A549 (Lung) | 10.67 | [14] |

| Benzodioxole-based thiosemicarbazone derivative 5 | C6 (Glioma) | 4.33 | [14] |

Antimicrobial Activity

Pyridine-2-carbaldehyde derivatives have also demonstrated promising activity against a range of microbial pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Pyridine Derivatives against Microbial Strains

| Compound | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Pyridine derivative 36 | B. subtilis, S. aureus, E. faecalis, E. coli, P. aeruginosa, S. typhi, C. albicans, F. oxysporum | 18-31 (µM) | [15] |

| Pyridine derivative 37 | B. subtilis, S. aureus, E. faecalis, E. coli, P. aeruginosa, S. typhi, C. albicans, F. oxysporum | 18-31 (µM) | [15] |

| 2-(Methyldithio)pyridine-3-carbonitrile 29 | Various bacteria | 0.5 - 64 | [15] |

| 2-(Methyldithio)pyridine-3-carbonitrile 29 | Candida species | 0.25 - 2 | [15] |

| Pyridine salt 66 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [15] |

| Pyridine salt 66 | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [15] |

| Chalcone derivative of pyridine-2-carbaldehyde | Various microorganisms | - | [16] |

| C-2 and C-6 substituted pyridines | S. aureus, S. mutans, P. aeruginosa, C. albicans | 37.5 - 232 | [17] |

| Pyridyl amide of thieno[2,3-d]pyrimidine-4-carboxylic acid 2c | P. aeruginosa | - | [18] |

Mechanism of Action: Inhibition of Ribonucleotide Reductase

The primary mechanism by which pyridine-2-carbaldehyde thiosemicarbazones exert their anticancer effect is through the inhibition of ribonucleotide reductase (RNR).[8][19][20] RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[21] The mammalian RNR enzyme is a heterodimer composed of two subunits: RRM1 and RRM2.[21][22][23][24] The RRM2 subunit contains a di-iron center that generates a stable tyrosyl free radical, which is essential for the catalytic activity of the enzyme.[21]

Pyridine-2-carbaldehyde thiosemicarbazones are potent iron chelators.[8][19][20] They bind to the iron in the active site of the RRM2 subunit, thereby quenching the essential tyrosyl free radical and inactivating the enzyme.[9] This leads to a depletion of the deoxyribonucleotide pool, inhibiting DNA synthesis and repair, and ultimately inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Caption: Inhibition of Ribonucleotide Reductase by Pyridine-2-Carbaldehyde Thiosemicarbazones.

Experimental and Synthetic Workflows

The development of pyridine-2-carbaldehyde derivatives often follows a structured workflow from initial synthesis to biological evaluation.

Caption: A generalized workflow for the synthesis and evaluation of pyridine-2-carbaldehyde derivatives.

Conclusion and Future Directions

Pyridine-2-carbaldehyde and its derivatives, particularly the thiosemicarbazones, have a rich history rooted in the fundamental discoveries of pyridine chemistry. From their early beginnings as synthetic curiosities, they have evolved into a clinically relevant class of compounds with potent biological activities. The journey from the initial synthesis of the pyridine ring to the development of targeted anticancer agents like Triapine® highlights the power of medicinal chemistry in transforming simple organic molecules into potential life-saving drugs.

Future research in this area will likely focus on the development of new derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action, including potential off-target effects, will be crucial for the rational design of the next generation of pyridine-2-carbaldehyde-based therapeutics. Furthermore, the application of these compounds as ligands in coordination chemistry continues to be an active area of research, with potential applications in catalysis and materials science.

References

- 1. Pyridine-2-carboxaldehyde as ligand: synthesis and derivatization of carbonyl complexes. | Semantic Scholar [semanticscholar.org]

- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]